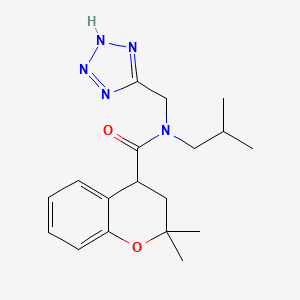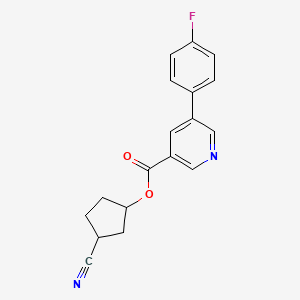
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to have anti-viral effects by inhibiting the replication of certain viruses, including HIV.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been found to inhibit the replication of HIV and other viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is that it has been extensively studied and optimized for synthesis, making it readily available for further research. 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has also been found to exhibit a range of biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is that its mechanism of action is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea. One area of interest is the development of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea derivatives with improved activity and selectivity. Another area of interest is the exploration of the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea and its potential interactions with other drugs and therapies.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-isocyanatopiperidine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea. The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been optimized to produce high yields and purity, making it suitable for further research and development.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-3-4-11(2)13(9-10)15-14(19)16-17-7-5-12(18)6-8-17/h3-4,9,12,18H,5-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYRULCLPQKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)

![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)
